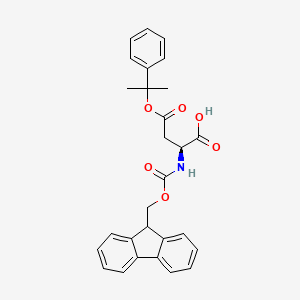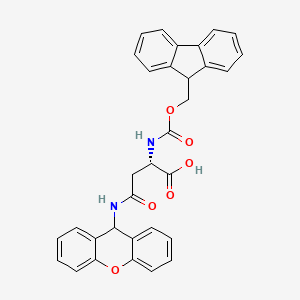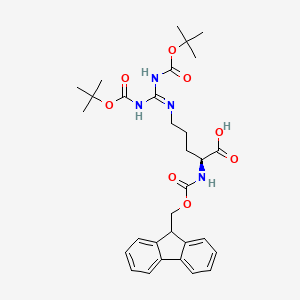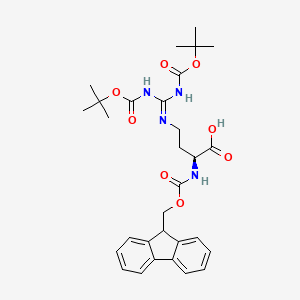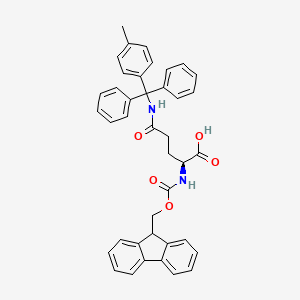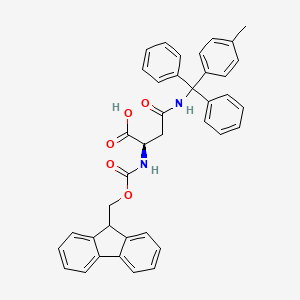
Fmoc-D-Asn(Mtt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-D-Asn(Mtt)-OH” is a compound used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethoxycarbonyl, which is a protecting group used in solid-phase peptide synthesis. The “D-Asn” represents the D-asparagine amino acid, and “Mtt” is another protecting group. The “OH” indicates the presence of a hydroxyl group .
Synthesis Analysis
The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS), where the amino acid is attached to a resin, allowing for the sequential addition of amino acids to a growing peptide chain . The Fmoc group is removed (deprotected) during the synthesis process, allowing the next amino acid to be added .
Molecular Structure Analysis
The molecular structure of “this compound” includes the structures of the Fmoc, D-Asn, and Mtt groups, as well as the hydroxyl group . The exact structure would depend on the specific arrangement and bonding of these groups.
Chemical Reactions Analysis
The key chemical reaction involved in the use of “this compound” is the coupling reaction in peptide synthesis, where the amino group of one amino acid reacts with the carboxyl group of another . The Fmoc group is removed during this process, and the Mtt group can be selectively removed at a later stage if necessary .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific characteristics of the Fmoc, D-Asn, Mtt, and OH groups. For example, the presence of the Fmoc group increases the molecule’s size and complexity .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
„Fmoc-D-Asn(Trt)-OH“ und seine verwandten Verbindungen werden häufig im Bereich der Peptidsynthese eingesetzt {svg_1}. Sie sind besonders nützlich bei der Synthese von Peptidssäuren, die einen C-terminalen D-Asparagin-Aminosäurerest enthalten, durch Fmoc-Festphasenpeptidsynthese (SPPS) {svg_2}.
Biochemische Forschung
„Fmoc-D-Asn(Trt)-OH“ und ähnliche Verbindungen werden häufig in der biochemischen Forschung verwendet {svg_3}. Sie können verwendet werden, um Proteinstruktur und -funktion zu untersuchen sowie bei der Entwicklung neuer biochemischer Techniken.
Wirkmechanismus
Target of Action
Fmoc-D-Asn(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It provides a protected form of the D-asparagine amino acid, which can be incorporated into peptides during synthesis .
Mode of Action
this compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino group of the asparagine, preventing it from reacting prematurely during the synthesis process. Once the asparagine has been incorporated into the peptide chain at the desired location, the Fmoc group can be removed, allowing the peptide chain to continue to grow .
Biochemical Pathways
The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways, depending on their amino acid sequence .
Pharmacokinetics
Its properties in terms of solubility, stability, and reactivity in the context of peptide synthesis are more relevant .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of the D-asparagine amino acid into the synthesized peptide at the desired location. This allows for the creation of peptides with specific amino acid sequences, which can be used in a variety of research and therapeutic applications .
Action Environment
The action of this compound is influenced by the conditions under which the peptide synthesis is carried out. Factors such as the temperature, pH, and the type of solvent used can all affect the efficiency of the synthesis process and the yield of the final product .
Safety and Hazards
The safety and hazards associated with “Fmoc-D-Asn(Mtt)-OH” would depend on the specific properties of the compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZBWIYTHRCCFO-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


